molecular formula C12H12N4O B7634812 N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

Cat. No. B7634812
M. Wt: 228.25 g/mol
InChI Key: VKPIORBTYNRVHX-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole and a furan ring, which makes it an interesting target for chemical synthesis and biological evaluation.

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of several kinases by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine has been shown to have biochemical and physiological effects in various cell lines and animal models. It has been reported to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have good selectivity and potency against several kinases, making it a useful tool for studying kinase signaling pathways. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine. One direction is the optimization of its pharmacological properties, such as improving its solubility and bioavailability. Another direction is the development of analogs with improved selectivity and potency against specific kinases. In addition, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy. Finally, the elucidation of its mechanism of action and downstream signaling pathways could provide insights into the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine can be synthesized using a multi-step synthetic route. The starting material for the synthesis is 2-methylpyrazole, which is reacted with 2-chloro-3-formylfuran to form 2-(2-methylpyrazol-3-yl)-3-formylfuran. This intermediate is then reacted with 4-aminopyridine in the presence of a reducing agent to form the final product, N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have inhibitory activity against several kinases, including JAK2, FLT3, and RET. These kinases are involved in various diseases, including cancer, inflammation, and autoimmune disorders. Therefore, N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine can be used as a lead compound for the development of new drugs targeting these kinases.

properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-16-9(2-6-15-16)8-14-12-10-4-7-17-11(10)3-5-13-12/h2-7H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIORBTYNRVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=NC=CC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

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